molecular formula C27H26N2O3 B11498461 5-(1-adamantyl)-N-(4-isonicotinoylphenyl)-2-furamide

5-(1-adamantyl)-N-(4-isonicotinoylphenyl)-2-furamide

Cat. No.: B11498461
M. Wt: 426.5 g/mol
InChI Key: BYRHOWPVONQIFU-UHFFFAOYSA-N
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Description

5-(ADAMANTAN-1-YL)-N-[4-(PYRIDINE-4-CARBONYL)PHENYL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a unique structure combining adamantane, pyridine, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ADAMANTAN-1-YL)-N-[4-(PYRIDINE-4-CARBONYL)PHENYL]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common route starts with the preparation of the furan-2-carboxylic acid derivative, which is then coupled with an adamantane derivative through amide bond formation. The pyridine-4-carbonyl group is introduced via a coupling reaction with a suitable pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to facilitate the coupling reactions and ensure the stability of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(ADAMANTAN-1-YL)-N-[4-(PYRIDINE-4-CARBONYL)PHENYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or nucleophiles like amines.

Major Products Formed

    Oxidation: Formation of furan-2,5-dicarboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-(ADAMANTAN-1-YL)-N-[4-(PYRIDINE-4-CARBONYL)PHENYL]FURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(ADAMANTAN-1-YL)-N-[4-(PYRIDINE-4-CARBONYL)PHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantane moiety provides structural stability, while the pyridine and furan rings interact with biological targets. These interactions can modulate enzyme activity or receptor binding, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-(ADAMANTAN-1-YL)-2H-PYRAZOLE-3-CARBOXYLIC ACID: Shares the adamantane moiety but differs in the heterocyclic ring.

    ADAMANTAN-1-YL-ACETIC ACID: Contains the adamantane structure but lacks the pyridine and furan rings.

Uniqueness

5-(ADAMANTAN-1-YL)-N-[4-(PYRIDINE-4-CARBONYL)PHENYL]FURAN-2-CARBOXAMIDE is unique due to its combination of adamantane, pyridine, and furan moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various scientific fields.

Properties

Molecular Formula

C27H26N2O3

Molecular Weight

426.5 g/mol

IUPAC Name

5-(1-adamantyl)-N-[4-(pyridine-4-carbonyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C27H26N2O3/c30-25(21-7-9-28-10-8-21)20-1-3-22(4-2-20)29-26(31)23-5-6-24(32-23)27-14-17-11-18(15-27)13-19(12-17)16-27/h1-10,17-19H,11-16H2,(H,29,31)

InChI Key

BYRHOWPVONQIFU-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(O4)C(=O)NC5=CC=C(C=C5)C(=O)C6=CC=NC=C6

Origin of Product

United States

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